molecular formula C19H20N2O6S B601327 Ceftibuten Related Impurity 9 CAS No. 103054-27-9

Ceftibuten Related Impurity 9

Cat. No.: B601327
CAS No.: 103054-27-9
M. Wt: 404.45
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Description

Ceftibuten Related Impurity 9 is a chemical compound that is often encountered as an impurity in the synthesis and production of ceftibuten, a third-generation cephalosporin antibiotic. Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ceftibuten Related Impurity 9 involves several steps, including acylation, condensation, and hydrolysis. One common method starts with methyl 2-(2-aminothiazol-4-yl) acetate, which undergoes acylation, followed by condensation and hydrolysis to yield the target compound. Another method involves phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate, which undergoes condensation, Weiss-Titin reaction, and hydrolysis.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and optimized reaction conditions is crucial to minimize the formation of unwanted by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Ceftibuten Related Impurity 9 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines. Substitution reactions may result in the formation of various substituted derivatives .

Properties

CAS No.

103054-27-9

Molecular Formula

C19H20N2O6S

Molecular Weight

404.45

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-​Pentenedioic acid, 2-​[2-​[[(phenylmethoxy)​carbonyl]​amino]​-​4-​thiazolyl]​-​, 1-​ethyl 5-​methyl ester

Origin of Product

United States

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